REACTION_SMILES
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[Cl:1][c:2]1[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2.[F:11][C:12]([c:13]1[cH:14][c:15]([NH2:16])[cH:17][cH:18][cH:19]1)([F:20])[F:21]>>[c:2]1([NH:16][c:15]2[cH:14][c:13]([C:12]([F:11])([F:20])[F:21])[cH:19][cH:18][cH:17]2)[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(C(F)(F)F)c1
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Name
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Type
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product
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Smiles
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FC(F)(F)c1cccc(Nc2nc3ccccc3[nH]2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |